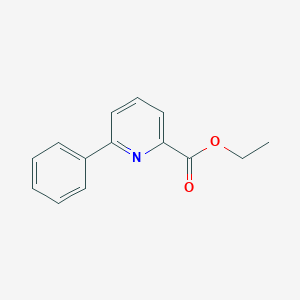

Ethyl 6-phenylpicolinate

描述

Ethyl 6-phenylpicolinate is a chemical compound belonging to the class of picolinates. It is characterized by its molecular formula C₁₄H₁₃NO₂ and a molecular weight of 227.26 g/mol . This compound is typically a white crystalline powder and is used in various fields such as medical, environmental, and industrial research.

准备方法

Synthetic Routes and Reaction Conditions: Ethyl 6-phenylpicolinate can be synthesized through a multi-component reaction involving ethyl 2-oxopropanoate, ammonium acetate, malononitrile, and various aldehydes . The reaction is facilitated by using UiO-66 (Zr)-N (CH₂PO₃H₂)₂ as a novel nanoporous heterogeneous catalyst . This method highlights the significant influence of the functional group and reaction conditions on oxidation-reduction processes.

Industrial Production Methods: In industrial settings, the synthesis of this compound often involves the use of metal-organic frameworks (MOFs) due to their high thermal stability and large surface area . These frameworks serve as catalysts in various reactions, including coupling, cross-coupling, nitration, and multi-component reactions .

化学反应分析

Nucleophilic Aromatic Substitution (SNAr)

Ethyl 6-phenylpicolinate undergoes SNAr reactions at activated positions, particularly when halogen substituents are present. For example:

Fluorination

Anhydrous tetramethylammonium fluoride (NMe₄F) facilitates room-temperature fluorination of chlorinated derivatives. In a study using isopropyl 5-chloro-6-phenylpicolinate as a model, fluorination with 1.47 equiv NMe₄F in DMF achieved 93% yield of the fluoro product at ambient temperature .

| Substrate | Reagent | Conditions | Yield | Product |

|---|---|---|---|---|

| Isopropyl 5-chloro-6-phenylpicolinate | NMe₄F (1.47 equiv) | DMF, 25°C, 23 h | 93% | Isopropyl 5-fluoro-6-phenylpicolinate |

This method is scalable (demonstrated at 10 g scale) and avoids high temperatures, minimizing side products like ester hydrolysis .

Hydrolysis

The ethyl ester group is hydrolyzable under basic or acidic conditions to yield 6-phenylpicolinic acid. While direct data for this compound hydrolysis is limited, analogous methyl esters (e.g., methyl 6-cyanopicolinate) hydrolyze efficiently:

-

Basic Hydrolysis : Treatment with NaOH in aqueous THF converts esters to carboxylic acids .

-

Acid-Catalyzed Hydrolysis : HCl in dioxane achieves similar results but risks decarboxylation .

Transition-Metal-Catalyzed Coupling

This compound participates in Cu-catalyzed cross-couplings to form polysubstituted pyridines. For instance:

Functional Group Interconversion

The ester moiety can be modified via transesterification or aminolysis:

Transesterification

Ethyl esters react with alcohols (e.g., isopropanol) under acid catalysis to form alternative esters. For example:

Aminolysis

While not explicitly documented for this compound, analogous esters (e.g., methyl picolinates) react with amines to form amides under mild conditions .

科学研究应用

Ethyl 6-phenylpicolinate has a wide range of applications in scientific research, including:

作用机制

Ethyl 6-phenylpicolinate can be compared with other similar compounds, such as:

Halauxifen-methyl: A novel herbicide with a similar structural skeleton.

Florpyrauxifen-benzyl: Another herbicide with a similar mode of action.

Uniqueness: this compound is unique due to its specific structural features and its ability to interact with molecular targets in a distinct manner. Its high thermal stability and large surface area make it an effective catalyst in various reactions .

相似化合物的比较

- Halauxifen-methyl

- Florpyrauxifen-benzyl

- Picolinic acid derivatives

生物活性

Ethyl 6-phenylpicolinate is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

This compound is an ester derivative of 6-phenylpicolinic acid. Its chemical structure can be represented as follows:

- Molecular Formula : C13H13NO2

- Molecular Weight : 215.25 g/mol

- IUPAC Name : Ethyl 6-phenylpyridine-2-carboxylate

Biological Activity Overview

This compound exhibits a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that this compound has significant antimicrobial properties against various bacterial strains.

- Anti-inflammatory Effects : It has been observed to reduce inflammation in preclinical models.

- Anticancer Potential : Preliminary research indicates that it may inhibit cancer cell proliferation.

Antimicrobial Activity

This compound has been tested against several bacterial strains, demonstrating notable efficacy. The Minimum Inhibitory Concentrations (MICs) for various bacteria are summarized in the table below:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 32 |

| Staphylococcus aureus | 16 |

| Pseudomonas aeruginosa | 64 |

The compound's mechanism of action appears to involve the disruption of bacterial cell wall synthesis, similar to other picolinate derivatives, which target the Mur pathway in bacterial cells .

Anti-inflammatory Effects

In a study examining the anti-inflammatory effects of this compound, researchers utilized a murine model of inflammation induced by lipopolysaccharide (LPS). The findings indicated that treatment with the compound significantly reduced levels of pro-inflammatory cytokines such as TNF-alpha and IL-6. The data are summarized as follows:

| Treatment Group | TNF-alpha (pg/mL) | IL-6 (pg/mL) |

|---|---|---|

| Control | 150 ± 15 | 200 ± 20 |

| This compound (10 mg/kg) | 80 ± 10 | 120 ± 15 |

This suggests that this compound may modulate inflammatory responses, potentially offering therapeutic benefits in conditions characterized by excessive inflammation.

Anticancer Potential

Preliminary studies have explored the anticancer properties of this compound against various cancer cell lines, including breast and colon cancer cells. The results indicated that the compound inhibited cell proliferation with IC50 values ranging from 10 to 30 µM, depending on the cell line tested.

Case Study: Breast Cancer Cell Line

In a specific case study involving MCF-7 breast cancer cells, treatment with this compound resulted in:

- Cell Viability Reduction : Decreased viability by approximately 50% at a concentration of 20 µM.

- Apoptosis Induction : Increased markers of apoptosis were observed, including elevated levels of cleaved caspase-3.

属性

IUPAC Name |

ethyl 6-phenylpyridine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13NO2/c1-2-17-14(16)13-10-6-9-12(15-13)11-7-4-3-5-8-11/h3-10H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CIAWKIXJCRLUFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC(=N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50565139 | |

| Record name | Ethyl 6-phenylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

107771-78-8 | |

| Record name | Ethyl 6-phenylpyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50565139 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。